
5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by a pyridazinone core substituted with a 4-chlorophenyl group at the 5-position and a phenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization in the presence of a base to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at the phenyl or chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce dihydropyridazinones. Substitution reactions can result in various functionalized derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.
Medicine: Research has indicated possible applications in developing drugs for treating diseases such as cancer and inflammation.
Industry: It may be used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-1H-pyrazol-5-ylpiperidine: This compound shares the 4-chlorophenyl group but has a different core structure.
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: Another compound with a 4-chlorophenyl group, but with an indole core.
Uniqueness
5-(4-Chlorophenyl)-3-phenylpyridazin-4(1H)-one is unique due to its pyridazinone core, which imparts distinct chemical and biological properties
特性
CAS番号 |
90054-40-3 |
|---|---|
分子式 |
C16H11ClN2O |
分子量 |
282.72 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H11ClN2O/c17-13-8-6-11(7-9-13)14-10-18-19-15(16(14)20)12-4-2-1-3-5-12/h1-10H,(H,18,20) |
InChIキー |
XWMVUFVIHXWWQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


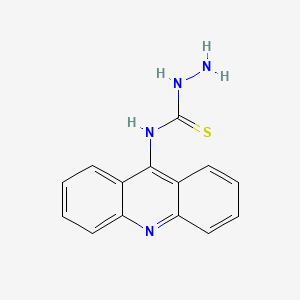
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)
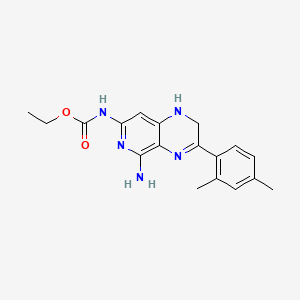
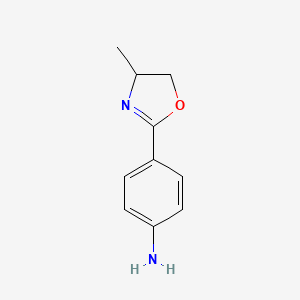
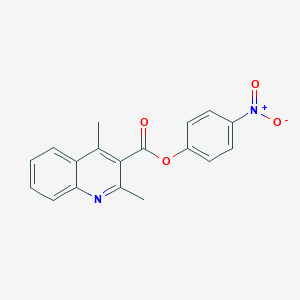
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![3-[(4-Chlorophenyl)(phenyl)methyl]-1-methyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B15212077.png)
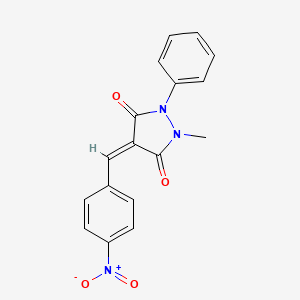
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
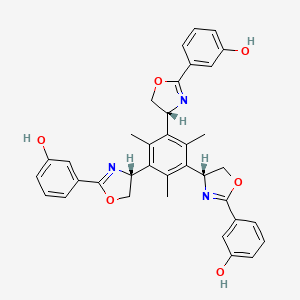

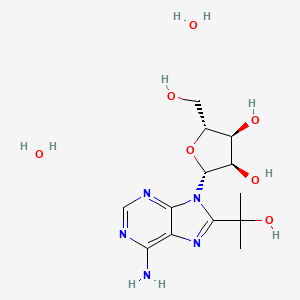
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)
